molecular formula C15H16O B6370992 5-(2,4-Dimethylphenyl)-3-methylphenol CAS No. 1261958-67-1

5-(2,4-Dimethylphenyl)-3-methylphenol

Cat. No.: B6370992
CAS No.: 1261958-67-1
M. Wt: 212.29 g/mol
InChI Key: LCYPEOSPUSJJNM-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its structural complexity, featuring a phenol ring substituted with two methyl groups at the 2 and 4 positions and an additional methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-3-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and catalysts, along with optimized reaction conditions, is crucial for large-scale synthesis. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(2,4-Dimethylphenyl)-3-methylquinone.

    Reduction: Formation of 5-(2,4-Dimethylphenyl)-3-methylcyclohexanol.

    Substitution: Formation of halogenated derivatives such as 5-(2,4-Dimethylphenyl)-3-methylchlorophenol.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-3-methylphenol involves its interaction with biological targets through its phenolic hydroxyl group. This group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the additional methyl group at the 3 position.

    3-Methylphenol: Lacks the dimethyl substitution on the phenyl ring.

    2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.

Uniqueness

5-(2,4-Dimethylphenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-5-15(12(3)6-10)13-7-11(2)8-14(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPEOSPUSJJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683717
Record name 2',4',5-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-67-1
Record name 2',4',5-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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